molecular formula C12H12O3 B3274688 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one CAS No. 6125-52-6

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Cat. No. B3274688
CAS RN: 6125-52-6
M. Wt: 204.22 g/mol
InChI Key: FSZCFAWXHOERNE-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a naturally occurring compound found in various plants. It is commonly known as scopoletin and has been studied extensively for its various biological activities. Scopoletin has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.

Mechanism of Action

The mechanism of action of scopoletin is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Scopoletin has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
Scopoletin has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. Scopoletin has also been found to regulate glucose metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

Scopoletin has several advantages for lab experiments. It is readily available, has low toxicity, and can be easily synthesized or extracted from natural sources. However, scopoletin has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of scopoletin. One potential area of research is the development of scopoletin-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of scopoletin. Furthermore, the study of the structure-activity relationship of scopoletin can provide insights into the development of more potent and selective scopoletin analogs.
Conclusion:
In conclusion, scopoletin is a naturally occurring compound with various biological activities. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Scopoletin has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis or extraction. However, scopoletin also has some limitations, including its poor solubility in water and instability in acidic conditions. The study of scopoletin's mechanism of action, biochemical and physiological effects, and future directions can provide insights into the development of scopoletin-based drugs for the treatment of various diseases.

Scientific Research Applications

Scopoletin has been widely studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties. Scopoletin has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

8-methoxy-3,4-dimethylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZCFAWXHOERNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=C1C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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